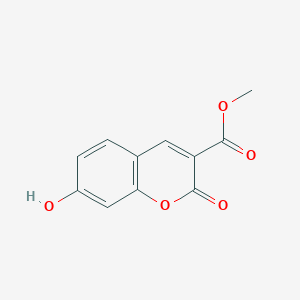

methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-hydroxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRWUSXZHQTTEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419952 |

Source

|

| Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86788-49-0 |

Source

|

| Record name | Methyl 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 7-Hydroxy-2-oxo-2H-chromene-3-carboxylate

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science.[1][2] As a versatile fluorophore and a valuable intermediate for drug development, a robust and reproducible synthesis is paramount.[3][4] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations, and mechanistic details of the chosen synthetic route: the Knoevenagel condensation. We present a self-validating protocol, complete with quantitative data, characterization benchmarks, and expert insights to ensure successful execution by researchers, chemists, and drug development professionals.

Introduction: The Significance of the 7-Hydroxycoumarin Scaffold

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of lactones found widely in nature and are renowned for their diverse biological activities and unique photophysical properties.[1][5] The 7-hydroxycoumarin core, in particular, is the foundation for umbelliferone and its derivatives, which are extensively used as fluorescent probes, laser dyes, and chemosensors.[6][7]

The target molecule of this guide, this compound, is of particular interest for several reasons:

-

Intrinsic Fluorescence: The 7-hydroxy substitution imparts strong fluorescence, making it a valuable building block for more complex molecular probes.[4]

-

Reactive Handle: The methyl carboxylate group at the C-3 position serves as a versatile chemical handle for post-synthesis modification, such as amidation, allowing for its conjugation to other molecules of interest like peptides or therapeutic agents.[4][8]

-

Pharmacological Potential: The coumarin nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting anticoagulant, anti-inflammatory, antibacterial, and anti-cancer properties.[1][2]

Strategic Synthesis: The Knoevenagel Condensation Approach

While several named reactions can produce the coumarin core, including the Pechmann, Perkin, and Wittig reactions, the Knoevenagel condensation is uniquely suited for synthesizing 3-carboxy-functionalized coumarins.[7][9][10] This method involves the base-catalyzed reaction between an active methylene compound and an ortho-hydroxybenzaldehyde.[10]

For the synthesis of this compound, the strategy involves the condensation of 2,4-dihydroxybenzaldehyde with dimethyl malonate . This approach is favored for its high efficiency, mild reaction conditions compared to alternatives like the Pechmann condensation, and direct installation of the required C-3 carboxylate group.[10][11]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Required Purity |

| 2,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | ≥98% |

| Dimethyl malonate | C₅H₈O₄ | 132.11 | ≥99% |

| Methanol (Anhydrous) | CH₃OH | 32.04 | ≥99.8% |

| Piperidine | C₅H₁₁N | 85.15 | ≥99% |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Ice-water bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2,4-dihydroxybenzaldehyde (10 g, 0.072 mol) and dimethyl malonate (14 g, 0.108 mol).[11]

-

Causality: Using a slight excess of dimethyl malonate ensures the complete consumption of the limiting aldehyde reagent, driving the reaction towards the product.

-

-

Solvent Addition: Add 50 mL of anhydrous methanol to the flask. Stir the mixture with a magnetic stir bar until the solids are fully dissolved.

-

Causality: Methanol serves as an effective polar protic solvent for the reactants and facilitates the catalytic cycle.

-

-

Catalyst Addition: To the stirred solution, add 6-8 drops of piperidine.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60 °C using a heating mantle. Maintain stirring at this temperature for 48 hours.[11]

-

Self-Validation: The reaction progress can be monitored periodically using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1), visualizing under UV light. The appearance of a new, fluorescent spot and disappearance of the aldehyde spot indicates product formation.

-

-

Product Precipitation and Isolation: After 48 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice-water bath to 0 °C for at least one hour.

-

Causality: The product has lower solubility in cold methanol than the starting materials. Cooling maximizes the precipitation of the pure product from the solution.

-

-

Filtration and Washing: A precipitate should form upon cooling. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filtered solid twice with small portions of ice-cold methanol.[11]

-

Causality: Washing with ice-cold methanol removes residual starting materials and soluble impurities without significantly re-dissolving the desired product.

-

-

Drying: Dry the purified solid product under vacuum to a constant weight. A typical yield for this protocol is approximately 90%.[11]

Purification and Characterization

For most applications, the precipitated product is of sufficient purity. If further purification is required, recrystallization from ethanol can be performed. The final product should be characterized to confirm its identity and purity.

-

¹H NMR: Confirms the chemical structure. Expected signals for the product are provided in the data section below.[11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Identifies key functional groups (hydroxyl, ester carbonyl, lactone carbonyl).

Data and Analysis

Table 1: Summary of Quantitative Data

| Parameter | Value | Moles | Molar Ratio | Role |

| 2,4-Dihydroxybenzaldehyde | 10 g | 0.072 | 1.0 | Substrate |

| Dimethyl malonate | 14 g | 0.108 | 1.5 | Active Methylene Source |

| Methanol | 50 mL | - | - | Solvent |

| Piperidine | ~6-8 drops | Catalytic | - | Base Catalyst |

| Reaction Temperature | 60 °C | - | - | - |

| Reaction Time | 48 h | - | - | - |

| Expected Yield | ~14.4 g (90%) | 0.065 | - | - |

Table 2: ¹H NMR Characterization Data (DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.68 | singlet | 1H | C4-H |

| 7.74 | doublet | 1H | C5-H |

| 6.83 | doublet of doublets | 1H | C6-H |

| 6.71 | doublet | 1H | C8-H |

| 4.08 | broad singlet | 1H | 7-OH |

| 3.79 | singlet | 3H | -OCH₃ |

Note: Data is based on reported literature values and may vary slightly based on solvent and instrument.[11]

Mechanistic Insights

The synthesis proceeds via a well-established Knoevenagel condensation followed by an intramolecular cyclization (lactonization).

-

Enolate Formation: Piperidine abstracts an acidic proton from the α-carbon of dimethyl malonate, creating a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,4-dihydroxybenzaldehyde, forming a new carbon-carbon bond and yielding an aldol-type addition intermediate.

-

Intramolecular Cyclization (Lactonization): The hydroxyl group at the C-2 position of the benzaldehyde ring attacks the carbonyl carbon of one of the methyl ester groups. This intramolecular transesterification forms the six-membered lactone ring characteristic of coumarins.

-

Dehydration: A molecule of water is eliminated to form the C3=C4 double bond, resulting in the stable, conjugated aromatic coumarin system.

Conclusion

The Knoevenagel condensation of 2,4-dihydroxybenzaldehyde and dimethyl malonate provides a highly efficient, reliable, and high-yielding pathway to this compound.[11] By understanding the causal relationships behind each step—from the catalytic role of piperidine to the temperature-dependent solubility that facilitates isolation—researchers can confidently reproduce this protocol. The resulting compound serves as a critical platform for further chemical exploration, particularly in the development of advanced fluorescent probes and novel therapeutic agents.

References

- BenchChem. (n.d.). Application Note: Synthesis of 7-Hydroxy-4-Methylcoumarin via Pechmann Condensation.

- Chemicalbook. (n.d.). 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).

- Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. (n.d.). Scientific & Academic Publishing.

- Synthesis of Coumarin-3-carboxylic Acid. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

- BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde.

- Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). PMC - NIH.

- Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). PMC - NIH.

- Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). Jetir.Org.

- Synthesis and Characterization of New Coumarin Derivatives. (2024).

- Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (n.d.).

- Copper-Catalyzed Synthesis of Coumarins. A Mini-Review. (2021). MDPI.

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

- 10. books.rsc.org [books.rsc.org]

- 11. 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Properties of Methyl 7-Hydroxycoumarin-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-hydroxycoumarin-3-carboxylate is a prominent member of the coumarin family, a class of benzopyrone derivatives widely recognized for their significant biological activities and diverse applications in pharmaceuticals, agrochemicals, and cosmetics. This guide provides a comprehensive overview of the spectroscopic properties of methyl 7-hydroxycoumarin-3-carboxylate, offering insights into its synthesis, photophysical characteristics, and structural analysis. This information is crucial for its application as a fluorescent probe, a building block in medicinal chemistry, and a tool in drug discovery and development.

Molecular Structure and Synthesis

Methyl 7-hydroxycoumarin-3-carboxylate possesses the characteristic coumarin core, featuring a fused benzene and α-pyrone ring system. The hydroxyl group at the 7-position and the methyl carboxylate group at the 3-position are key determinants of its spectroscopic and biological properties.

The synthesis of 7-hydroxycoumarin derivatives, including the parent 7-hydroxy-4-methylcoumarin, is often achieved through the Pechmann condensation. This reaction typically involves the condensation of a phenol (such as resorcinol) with a β-ketoester (like ethyl acetoacetate) in the presence of an acid catalyst.[1] For the synthesis of 3-carboxycoumarin derivatives, a common route involves the reaction of 2,4-dihydroxybenzaldehyde with an active methylene compound like diethyl malonate, followed by esterification to yield the methyl ester.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of methyl 7-hydroxycoumarin-3-carboxylate is essential for its effective utilization. The following sections detail its behavior under various spectroscopic techniques.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of coumarin derivatives is characterized by strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. For 7-hydroxycoumarin derivatives, the position of the absorption maximum (λmax) is sensitive to solvent polarity and pH. In general, these compounds exhibit a strong absorption band around 320-350 nm. The parent compound, 7-hydroxycoumarin-3-carboxylic acid, has an excitation peak at 352 nm.[2] For derivatives of 7-hydroxycoumarin-3-carboxylic acid, the deprotonated phenol form generally absorbs strongly near 400 nm. The molar extinction coefficient (ε) for these compounds is typically high, indicating strong absorption of light. For instance, a fluorinated derivative, 6-fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide, exhibits a molar extinction coefficient of 37,000 M-1cm-1.[3]

Table 1: UV-Vis Absorption Data for 7-Hydroxycoumarin Derivatives

| Compound | Solvent/Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 (excitation) | - | [2] |

| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide | pH 7.4 | - | 37,000 | [3] |

| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 6d) | PBS (pH 7.4) | 340 | - | [4][5] |

| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 7) | - | 355 (excitation) | - | [4][5] |

Fluorescence Spectroscopy

7-Hydroxycoumarin derivatives are well-known for their strong fluorescence, making them valuable as fluorescent probes in biological systems.[4][5] The fluorescence emission is highly dependent on the solvent environment and the protonation state of the 7-hydroxyl group.

-

Excitation and Emission Maxima: The parent 7-hydroxycoumarin-3-carboxylic acid displays an emission peak at 407 nm when excited at 352 nm.[2] The Stokes shift, the difference between the excitation and emission maxima, is typically large for these compounds, which is advantageous for fluorescence-based assays. For example, certain 3-substituted 7-hydroxycoumarin derivatives exhibit Stokes shifts exceeding 100 nm.[4][5]

-

Quantum Yield: The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is often high for these compounds. A fluorinated derivative of 7-hydroxycoumarin-3-carboxylic acid has been reported to have a quantum yield of 0.84.[3] Another 3-substituted derivative showed a quantum yield of 0.32.[4][5]

-

pH Dependence: The fluorescence of 7-hydroxycoumarins is highly pH-sensitive.[6][7] The hydroxyl group at the 7-position can exist in its protonated (neutral) or deprotonated (anionic) form, with the pKa of the phenol of 7-hydroxycoumarin-3-carboxylic acid being around 7.0-7.5.[3] The anionic form is generally more fluorescent than the neutral form, leading to an increase in fluorescence intensity as the pH increases from acidic to alkaline. This property makes them useful as pH indicators.[6]

-

Solvatochromism: The absorption and emission spectra of coumarin derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[8] This effect can be utilized to probe the microenvironment of the fluorophore.

Table 2: Fluorescence Data for 7-Hydroxycoumarin Derivatives

| Compound | Solvent/Condition | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 | 407 | - | [2] |

| 6-Fluoro-7-hydroxycoumarin-3-carboxylic acid hexyl amide | pH 7.4 | - | - | 0.84 | [3] |

| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 6d) | PBS (pH 7.4) | 340 | 460 | 0.25 | [4][5] |

| A 3-phenyl substituted 7-hydroxycoumarin derivative (Inhibitor 7) | - | 355 | 455 | 0.32 | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The 1H NMR spectrum of a 7-hydroxycoumarin derivative will typically show signals for the aromatic protons on the coumarin ring system, a singlet for the olefinic proton, and signals for any substituents. For 7-hydroxy-4-methylcoumarin in DMSO-d6, the following signals are observed: a singlet for the methyl group around δ 2.36 ppm, a singlet for the olefinic proton at δ 6.12 ppm, and aromatic protons in the range of δ 6.70-7.59 ppm. The hydroxyl proton appears as a singlet at δ 10.52 ppm.[9]

-

13C NMR: The 13C NMR spectrum provides information about the carbon framework of the molecule. For a 7-hydroxy-4-methylcoumarin derivative, characteristic signals for the carbonyl carbon of the lactone, the aromatic carbons, and the methyl carbon would be expected.

Table 3: Representative 1H NMR Data for 7-Hydroxy-4-methylcoumarin (in DMSO-d6)

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| -CH3 | 2.36 | s |

| C3-H | 6.12 | s |

| Ar-H | 6.70 | d |

| Ar-H | 6.78-6.81 | m |

| Ar-H | 7.57-7.59 | d |

| -OH | 10.52 | s |

Data from a representative 7-hydroxy-4-methylcoumarin derivative.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 7-hydroxycoumarin shows characteristic absorption bands corresponding to the different vibrational modes of its functional groups. Theoretical studies on 7-hydroxycoumarin have shown that the main IR absorption peaks are distributed in the regions of 3700-3500 cm-1 (O-H stretching), 3150-3000 cm-1 (aromatic C-H stretching), and 1750-1400 cm-1 (C=O and C=C stretching).[10][11]

Table 4: Key IR Absorption Regions for 7-Hydroxycoumarin

| Wavenumber (cm-1) | Assignment |

| 3700-3500 | O-H stretching vibration |

| 3150-3000 | Benzene ring C-H stretching vibration |

| 1750-1400 | C=O and C=C stretching vibrations |

| 1400-1000 | In-plane bending and stretching vibrations |

| 1000-50 | Out-of-plane bending vibrations |

Based on theoretical calculations for 7-hydroxycoumarin.[10][11]

Experimental Protocols

Protocol 1: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of methyl 7-hydroxycoumarin-3-carboxylate in a suitable solvent (e.g., DMSO, ethanol, or methanol) of known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations in the micromolar range (e.g., 1-10 µM).

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use the solvent as a blank to zero the instrument.

-

Record the absorption spectrum of each sample from approximately 200 to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

Protocol 2: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the nanomolar to low micromolar range) in the desired solvent. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission.

-

Record the emission spectrum by exciting the sample at the wavelength of maximum excitation and scanning the emission wavelengths.

-

To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is typically used. The quantum yield of the sample is calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis, characterization, and application of methyl 7-hydroxycoumarin-3-carboxylate.

Conclusion

Methyl 7-hydroxycoumarin-3-carboxylate is a versatile molecule with significant potential in various scientific fields, particularly in the development of fluorescent probes and as a scaffold in medicinal chemistry. Its rich spectroscopic properties, including strong UV absorption, intense fluorescence that is sensitive to the local environment, and characteristic NMR and IR spectra, provide a powerful toolkit for researchers. A thorough understanding of these properties, as detailed in this guide, is paramount for harnessing the full potential of this and related coumarin derivatives in innovative scientific and therapeutic applications.

References

-

Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (n.d.). ACS Publications. Retrieved from [Link]

-

1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous... (n.d.). ResearchGate. Retrieved from [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). ACS Publications. Retrieved from [Link]

-

-

7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

-

Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. (2012). ResearchGate. Retrieved from [Link]

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Publishing. Retrieved from [Link]

-

pH‐dependent solubilization of 7‐Hydroxycoumarin (1 μM) in aqueous... (n.d.). ResearchGate. Retrieved from [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). PubMed Central. Retrieved from [Link]

-

Photophysics of a coumarin in different solvents: use of different solvatochromic models. (2017). PubMed. Retrieved from [Link]

-

Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. (2017). ResearchGate. Retrieved from [Link]

-

Influence of pH on the Absorption and Fluorescence Spectra of 6,7-Dihydroxycoumarin in Aqueous Solution. (1982). Semantic Scholar. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (2017). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. (2019). Oriental Journal of Chemistry. Retrieved from [Link]

-

7-Hydroxy-4-methyl coumarin - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

H. Coumarins H03. 7-Hydroxycoumarin. (n.d.). PhotochemCAD. Retrieved from [Link]

-

Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties. (2017). ResearchGate. Retrieved from [Link]

-

7-Hydroxycoumarin-3-carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Fluorescence of substituted 7-hydroxycoumarins. (1981). Analytical Chemistry. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Studies of Some Novel 3-Arylazo-7-hydroxy-4-methylcoumarins. (1999). Semantic Scholar. Retrieved from [Link]

-

The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. (n.d.). ResearchGate. Retrieved from [Link]

-

[The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory]. (2015). PubMed. Retrieved from [Link]

-

Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. (2022). RSC Publishing. Retrieved from [Link]

-

Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. (2012). SciELO. Retrieved from [Link]

-

Solvatochromic studies on 4-Bromomethyl-7-methyl coumarins. (2014). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 2. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 3. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory] - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum yield of methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

An In-depth Technical Guide to the Quantum Yield of Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Abstract

This compound, a key derivative of the coumarin family, is a fluorophore of significant interest in chemical and biological sciences. Its utility as a fluorescent probe, sensor, and labeling agent is fundamentally governed by its photophysical properties, most notably its fluorescence quantum yield (Φf). This guide provides a comprehensive exploration of this crucial parameter, beginning with the synthesis and characterization of the molecule. It delves into the intricate factors influencing its fluorescence, such as solvent polarity and pH, and culminates in a detailed, field-proven protocol for the experimental determination of its quantum yield using the comparative method. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile fluorophore.

Introduction: The Significance of a Versatile Fluorophore

Coumarins are a prominent class of heterocyclic compounds widely employed as fluorescent probes and chemosensors due to their high photostability, significant Stokes shifts, and environmentally sensitive emission profiles.[1] this compound (Figure 1) is a notable member of this family, distinguished by the presence of a hydroxyl group at the 7-position, which acts as an electron-donating group, and a methyl carboxylate group at the 3-position. These substitutions are critical to its photophysical behavior.

The fluorescence quantum yield (Φf) is a measure of a fluorophore's efficiency, defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bio-imaging and high-throughput screening. Understanding and accurately measuring the Φf of this coumarin derivative is therefore essential for its effective application.

Synthesis and Structural Verification

The reliable synthesis of high-purity this compound is the foundational step for any photophysical study. The most common and efficient route is a Knoevenagel condensation reaction.

Synthesis Protocol

This protocol describes the synthesis from 2,4-dihydroxybenzaldehyde and dimethyl malonate, catalyzed by a weak base like piperidine.[4]

Reagents and Materials:

-

2,4-dihydroxybenzaldehyde

-

Dimethyl malonate

-

Methanol (anhydrous)

-

Piperidine

-

Ice bath

-

Stirring apparatus and reflux condenser

Step-by-Step Procedure:

-

Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) and dimethyl malonate (1.5 equivalents) in a minimal amount of dry methanol in a round-bottom flask.

-

Add a catalytic amount (a few drops) of piperidine to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture at 60 °C with continuous stirring for 24-48 hours.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath to induce precipitation of the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of ice-cold methanol to remove unreacted starting materials.

-

Dry the product under vacuum to yield this compound as a solid.

Diagram of Synthesis

The phenolate form, which predominates in neutral to basic conditions, is a stronger electron-donating group than the neutral hydroxyl group. This enhances the ICT character of the excited state, leading to a significant red-shift in both absorption and emission and often a marked increase in the fluorescence quantum yield. [5][6]This pH-dependent fluorescence makes the compound an excellent candidate for developing pH sensors.

Quantitative Determination of Fluorescence Quantum Yield (Φf)

The most accurate and widely used method for determining the Φf of a solution is the comparative method, which measures the fluorescence of the test sample relative to a well-characterized fluorescence standard. [2][7][8]

Theoretical Basis

The relative quantum yield (Φ_X) of a sample is calculated using the following equation:

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used). When the same solvent is used, this term becomes 1.

Selection of a Suitable Standard

Choosing the right standard is paramount for accuracy. [9]The ideal standard should have:

-

Absorption and emission spectra that overlap with the sample.

-

A high and precisely known quantum yield that is independent of the excitation wavelength.

-

Excellent photostability under measurement conditions.

For this compound, which emits in the blue-green region, a common and reliable standard is Quinine Sulfate dissolved in 0.1 M sulfuric acid (H₂SO₄). Its quantum yield is well-established (Φf ≈ 0.60) and shows minimal temperature dependence. [3]

Data Summary Table

The following table summarizes typical photophysical data for 7-hydroxycoumarin derivatives, which serve as a reference for the target compound.

| Compound/Derivative | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |

| 7-hydroxycoumarin based inhibitor | PBS (pH 7.4) | 340 | 460 | 0.25 | [10] |

| 7-hydroxycoumarin based inhibitor | PBS (pH 7.4) | 355 | 455 | 0.32 | [10] |

| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | 450 | ~0.60 | [3] |

Detailed Experimental Protocol

This protocol outlines the comparative method for determining Φf.

Step-by-Step Methodology:

-

Solution Preparation:

-

Prepare stock solutions of both this compound and the chosen standard (e.g., Quinine Sulfate) in the same high-purity solvent (e.g., ethanol, or a specific buffer for pH-controlled studies).

-

From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard.

-

The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1. This is critical to avoid inner-filter effects and ensure a linear relationship between absorbance and fluorescence. [11]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the chosen excitation wavelength (e.g., 360 nm). Use the pure solvent as a blank.

-

-

Fluorescence Measurement:

-

Using a calibrated spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

Crucially, all instrument settings (excitation wavelength, excitation and emission slit widths, detector voltage) must be kept identical for all measurements of both the sample and the standard.

-

Record the emission over a range that covers the entire fluorescence band (e.g., 380 nm to 650 nm).

-

-

Data Processing and Calculation:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software can perform this function automatically.

-

Create two separate plots:

-

Integrated fluorescence intensity vs. Absorbance for the sample.

-

Integrated fluorescence intensity vs. Absorbance for the standard.

-

-

Perform a linear regression on each plot. The slope of the resulting line is the gradient (Grad). The plot should be linear with an R² value > 0.99.

-

Insert the calculated gradients (Grad_X and Grad_ST), the known quantum yield of the standard (Φ_ST), and the refractive indices of the solvents into the comparative equation to calculate the quantum yield of the sample (Φ_X).

-

Conclusion and Applications

This compound is a fluorophore with tunable and sensitive photophysical properties. Its quantum yield is not a fixed value but is highly dependent on environmental factors, particularly solvent polarity and pH. This responsiveness, combined with a potentially high fluorescence efficiency, makes it a powerful tool. An accurate determination of its quantum yield under specific experimental conditions is essential for leveraging its capabilities in applications such as:

-

Fluorescent Probes: Designing sensors for pH or local environmental polarity in biological systems. [1]* Drug Discovery: Developing competitive binding assays where displacement of the coumarin from a target protein results in a change in fluorescence. [10]* Material Science: Incorporation into polymers or nanoparticles to create fluorescent materials.

By following the rigorous synthesis, characterization, and measurement protocols outlined in this guide, researchers can confidently determine the quantum yield of this versatile coumarin and effectively harness its fluorescent properties for advanced scientific applications.

References

- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA Technology. Springer.

- Jones, G., II, Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300.

- Abdel-Shafi, A. A., & Abdel-Mottaleb, M. S. A. (1989). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 48(2-3), 379-390.

- Fink, D. W., & Koehler, W. R. (1970). pH Effects on Fluorescence of Umbelliferone. Analytical Chemistry, 42(9), 990-993.

- Marriott, P. J., & Smith, G. J. (2012). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 116(1), 1431-1439.

- Nad, S., & Pal, H. (2001). Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. The Journal of Physical Chemistry A, 105(6), 1097-1106.

- Pacheco, H., & Descotes, G. (1970). Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. Photochemical & Photobiological Sciences, 2(3), 225-230.

-

Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

- Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237.

- Kopylova, T. N., Svetlichnyi, V. A., & Kuznetsova, R. T. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy, 102(6), 879-886.

-

University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]

- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.

- Yilmaz, I., & Mutlu, G. (2020). Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. RSC Advances, 10(35), 20563-20571.

-

Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

-

Lindsey, J. S. (n.d.). H. Coumarins H03. 7-Hydroxycoumarin. PhotochemCAD. Retrieved from [Link]

-

BAM Federal Institute for Materials Research and Testing. (n.d.). Fluorescence quantum yield standards. Retrieved from [Link]

- de Witte, W., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(21), 12797-12808.

- Resch-Genger, U., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5268-5280.

- Singh, A., & Singh, P. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66.

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

- Resch-Genger, U., & Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (pp. 1-27). Springer.

- Liu, X., et al. (2018). Effect of pH on the fluorescence intensity of the Coumarin (7-diethylaminocoumarin-3-aldehyde), in the presence and absence of bisulfite ion probe. Journal of Photochemistry and Photobiology A: Chemistry, 356, 496-502.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]

- Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.

- Fonseca, A., et al. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3024.

- Corrie, J. E., et al. (1998). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2975-2982.

-

The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.... Retrieved from [Link]

Sources

- 1. Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iss.com [iss.com]

An In-depth Technical Guide to the Absorption and Emission Spectra of Methyl 7-Hydroxycoumarin-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Coumarin Scaffolds in Modern Research

Coumarin derivatives represent a privileged class of heterocyclic compounds, widely recognized for their significant and diverse applications in medicinal chemistry, materials science, and as fluorescent probes.[1] Their inherent photophysical properties, including high quantum yields, significant Stokes shifts, and sensitivity to the local environment, make them exceptional candidates for fluorescent labeling and sensing applications.[1][2] Among these, 7-hydroxycoumarin derivatives are particularly noteworthy due to the influence of the hydroxyl group on their electronic properties, which can be modulated by factors such as solvent polarity and pH.[3][4]

This guide focuses on a specific and important derivative, methyl 7-hydroxycoumarin-3-carboxylate. The presence of the electron-donating hydroxyl group at the 7-position and the electron-withdrawing methyl carboxylate group at the 3-position establishes a donor-acceptor system that is fundamental to its pronounced fluorescence characteristics.[5] Understanding the intricacies of its absorption and emission spectra is paramount for its effective utilization in various research and development endeavors, from cellular imaging to the development of novel therapeutics.

I. Synthesis and Structural Characterization

The synthesis of methyl 7-hydroxycoumarin-3-carboxylate is typically achieved through established condensation reactions. A common and efficient method is the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with dimethyl malonate.[6] Another well-established route is the Pechmann condensation, which involves the reaction of a phenol (resorcinol in this case) with a β-keto ester (dimethyl acetonedicarboxylate) in the presence of an acid catalyst, such as concentrated sulfuric acid.[7][8]

The structural integrity and purity of the synthesized compound are critical for accurate spectroscopic analysis. Standard characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the position of substituents on the coumarin ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and lactone carbonyl (C=O) vibrations.

Below is a diagram illustrating the chemical structure of methyl 7-hydroxycoumarin-3-carboxylate.

Caption: Chemical structure of methyl 7-hydroxycoumarin-3-carboxylate.

II. Spectroscopic Properties: A Deep Dive

The photophysical behavior of methyl 7-hydroxycoumarin-3-carboxylate is governed by the interplay of its electronic structure and the surrounding environment.

A. Absorption Spectrum

The absorption of ultraviolet (UV) light by the molecule promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For coumarin derivatives, this is typically a π → π* transition.[9] The position of the absorption maximum (λ_max) is sensitive to the solvent environment.

-

Solvatochromism: In general, coumarin dyes exhibit a bathochromic (red) shift in their absorption spectra with increasing solvent polarity.[9][10] This is indicative of a larger dipole moment in the excited state compared to the ground state. The stabilization of the more polar excited state by polar solvents lowers its energy, resulting in a lower energy (longer wavelength) absorption.

B. Emission Spectrum

Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁). It then returns to the ground state (S₀) through the emission of a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum.

-

Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. A large Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio. 7-Hydroxycoumarin derivatives are known for their substantial Stokes shifts.[6]

-

Quantum Yield (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of methyl 7-hydroxycoumarin-3-carboxylate is highly dependent on the solvent and pH. In some cases, derivatives of 7-hydroxycoumarin-3-carboxylic acid have shown quantum yields as high as 0.84.[11]

-

Solvent Effects on Emission: Similar to absorption, the emission spectrum is also subject to solvatochromic shifts. The red shift in emission with increasing solvent polarity is often more pronounced than in absorption due to the larger dipole moment of the excited state.[12] Protic solvents, in particular, can significantly influence fluorescence through hydrogen bonding interactions with the hydroxyl and carbonyl groups.

C. Influence of pH

The 7-hydroxyl group of the coumarin is phenolic and therefore its protonation state is pH-dependent. This has a profound effect on the absorption and emission spectra.

-

Acidic to Neutral pH: In acidic to neutral solutions, the hydroxyl group is protonated, and the molecule exists in its neutral form.

-

Basic pH: In basic solutions, the hydroxyl group is deprotonated to form the phenolate anion. This deprotonation leads to a significant red shift in both the absorption and emission spectra. The phenolate is a stronger electron-donating group, which enhances the intramolecular charge transfer (ICT) character of the excited state. This is a critical feature for the use of these compounds as pH-sensitive fluorescent probes.[3]

The relationship between these photophysical processes can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating electronic transitions.

III. Experimental Protocol: Measurement of Absorption and Emission Spectra

This section provides a detailed, step-by-step methodology for the accurate measurement of the absorption and emission spectra of methyl 7-hydroxycoumarin-3-carboxylate.

A. Materials and Instrumentation

-

Methyl 7-hydroxycoumarin-3-carboxylate: Synthesized and purified as described in Section I.

-

Solvents: Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Buffers: A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate).

-

UV-Vis Spectrophotometer: For measuring absorbance spectra.

-

Fluorometer (Spectrofluorometer): For measuring fluorescence excitation and emission spectra.

-

Quartz Cuvettes: 1 cm path length.

B. Workflow for Spectroscopic Analysis

Caption: Experimental workflow for spectroscopic analysis.

C. Detailed Step-by-Step Protocol

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of methyl 7-hydroxycoumarin-3-carboxylate.

-

Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1 mM). Rationale: A stock solution allows for precise and reproducible dilutions.

-

-

Preparation of Working Solutions:

-

Dilute the stock solution in the desired spectroscopic grade solvents or buffer solutions to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range). Rationale: The concentration should be low enough to avoid inner filter effects in fluorescence measurements.

-

-

Measurement of Absorption Spectrum:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

-

Blank the instrument using a cuvette containing the pure solvent or buffer.

-

Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250-500 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Measurement of Emission Spectrum:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Record the emission spectrum over a suitable wavelength range (e.g., from the excitation wavelength + 10 nm to 600 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the λ_em determined from the emission spectrum.

-

Scan the excitation monochromator over a range similar to the absorption spectrum (e.g., 250-450 nm).

-

The resulting excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore.

-

-

Data Analysis:

-

Plot the absorption and emission spectra (intensity vs. wavelength).

-

Calculate the Stokes shift (λ_em - λ_max).

-

If measuring quantum yield, a reference standard with a known quantum yield is required.

-

IV. Summary of Spectroscopic Data

The following table summarizes typical spectroscopic properties of 7-hydroxycoumarin derivatives, which are expected to be similar for methyl 7-hydroxycoumarin-3-carboxylate. Actual values should be determined experimentally.

| Property | Typical Value Range | Influencing Factors |

| Absorption Maximum (λ_max) | 320 - 400 nm | Solvent Polarity, pH |

| Emission Maximum (λ_em) | 400 - 500 nm | Solvent Polarity, pH |

| Stokes Shift | 80 - 120 nm | Molecular Structure, Environment |

| Quantum Yield (Φ_F) | 0.1 - 0.9 | Solvent, pH, Temperature |

| Molar Extinction Coefficient (ε) | 10,000 - 40,000 M⁻¹cm⁻¹ | Wavelength, pH |

Note: The deprotonated (phenolate) form at high pH will exhibit significantly red-shifted absorption and emission maxima.

V. Conclusion and Future Perspectives

Methyl 7-hydroxycoumarin-3-carboxylate is a versatile fluorophore with photophysical properties that are highly sensitive to its environment. A thorough understanding of its absorption and emission spectra, and the factors that influence them, is crucial for its effective application in diverse scientific fields. The detailed experimental protocol provided in this guide offers a robust framework for the accurate characterization of this and similar coumarin derivatives.

Future research in this area may focus on the development of novel 7-hydroxycoumarin-3-carboxylate derivatives with tailored properties, such as enhanced brightness, larger Stokes shifts, and specific targeting capabilities for biological applications. The principles and methodologies outlined in this guide will serve as a valuable resource for researchers and scientists working at the forefront of fluorescent probe technology and drug development.

References

-

Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]

-

Jones, G., II, Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. [Link]

-

Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2018). The Journal of Physical Chemistry C, 122(37), 21256-21267. [Link]

-

Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. (2004). Journal of Molecular Structure, 704(1-3), 23-29. [Link]

-

Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. (2004). Photochemical & Photobiological Sciences, 3(9), 833-838. [Link]

-

The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2011). Molecules, 16(4), 2996-3017. [Link]

-

Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. (2007). Optics and Spectroscopy, 102(6), 879-886. [Link]

-

Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. (1989). Journal of Photochemistry and Photobiology A: Chemistry, 46(3), 379-391. [Link]

-

Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. (2019). Journal of Fluorescence, 29(4), 939-947. [Link]

-

Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2017). Bioconjugate Chemistry, 28(7), 1937-1949. [Link]

-

H. Coumarins H03. 7-Hydroxycoumarin. PhotochemCAD. [Link]

-

Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012). International Journal of Molecular Sciences, 13(9), 11412-11426. [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). Journal of Medicinal Chemistry, 63(19), 11116-11130. [Link]

-

7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). (2023). YouTube. [Link]

-

Absorption (solid) and emission (dotted) spectra of 7- hydroxycoumarin... (2023). ResearchGate. [Link]

-

One-Pot Synthesis of 7-Hydroxy-3-carboxycoumarin in Water. (2007). Journal of Chemical Education, 84(3), 479. [Link]

-

a Emission spectra of 7-Hydroxycoumarin in different solvents... (2021). ResearchGate. [Link]

-

Synthesis of 7 hydroxy-4-methyl coumarin. (2016). SlideShare. [Link]

-

Absorption spectra of 7-hydroxycoumarin derivatives in acidic media (1, 2, 3) and basic media (4,5). (2019). ResearchGate. [Link]

-

Effect of pH on the fluorescence intensity of the Coumarin... (2021). ResearchGate. [Link]

-

Effect of pH on Fluorescence Spectra of Coumarin Derivatives. (2021). Journal of Fluorescence, 31(6), 1625-1634. [Link]

-

Significant changes in yields of 7-hydroxy-coumarin-3-carboxylic acid produced under FLASH radiotherapy conditions. (2021). Physical Chemistry Chemical Physics, 23(33), 17871-17877. [Link]

-

Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

Sources

- 1. Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 9. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Multifaceted Chemistry and Application of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid Derivatives: A Technical Guide

This guide provides an in-depth technical exploration of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, a privileged scaffold in medicinal chemistry and chemical biology. We will dissect the synthetic strategies for accessing this core and its derivatives, elucidate the structural basis for their notable photophysical properties, and explore their burgeoning applications as high-utility tools in drug discovery and biological research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this versatile coumarin family.

The Core Scaffold: Synthesis and Derivatization

The 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (7OHCCA) core is a cornerstone for a diverse array of functional molecules. Its synthesis is primarily achieved through well-established condensation reactions, offering a robust and scalable entry point to this chemical class.

Foundational Synthetic Strategies

The most prevalent and efficient method for constructing the 7OHCCA scaffold is the Knoevenagel condensation . This reaction typically involves the condensation of a 2,4-dihydroxybenzaldehyde with a malonic acid derivative. For instance, the reaction of 2,4-dihydroxybenzaldehyde with malonic acid in pyridine with a catalytic amount of aniline yields 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid[1]. A similar strategy employing dimethyl malonate in methanol with a piperidine catalyst affords the corresponding methyl ester derivative in high yield[2].

Another classical approach is the Pechmann condensation , which can be utilized with appropriate starting materials to access related coumarin structures[3]. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Derivatization Pathways

The true versatility of the 7OHCCA scaffold lies in the facile derivatization of its hydroxyl and carboxylic acid functionalities.

-

Esterification and Amidation: The carboxylic acid at the 3-position is a key handle for modification. Standard coupling conditions can be employed to generate a wide range of esters and amides. For example, amides can be prepared by reacting the carboxylic acid with various amines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)[4]. These modifications are crucial for tuning the molecule's physicochemical properties and for conjugating it to other molecules of interest, such as therapeutic agents or biomolecules[5][6].

-

Modification of the 7-Hydroxyl Group: The phenolic hydroxyl group at the 7-position is another site for synthetic elaboration. Williamson ether synthesis, for instance, allows for the introduction of various alkyl or aryl substituents, which can significantly impact the molecule's photophysical and biological properties[3].

Below is a generalized workflow for the synthesis and derivatization of the 7OHCCA core.

Caption: Workflow for a cell-based target engagement assay.

Enzyme Inhibitors

The 7-hydroxycoumarin scaffold has been identified as a privileged structure for the development of enzyme inhibitors. A notable example is their activity against macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases and cancer.[1][7]

Structure-activity relationship (SAR) studies have revealed that substitution at the 3-position of the 7-hydroxycoumarin ring is critical for inhibitory potency. Phenyl-substituted derivatives, for example, exhibit significantly enhanced potency compared to those with ester or amide functionalities at this position.[1] This is attributed to favorable interactions with a hydrophobic surface at the rim of the MIF active site.[1]

The fluorescence of these inhibitors can be harnessed to develop fluorescence-based binding assays. The binding of a fluorescent 7-hydroxycoumarin inhibitor to MIF can lead to fluorescence quenching, providing a direct readout of the binding event.[7] This enables the development of high-throughput screening assays to identify new MIF inhibitors.[7]

Anticancer and Antimicrobial Agents

Beyond their use as research tools, derivatives of 7-hydroxycoumarin have shown promise as therapeutic agents themselves. Various synthetic derivatives have been evaluated for their cytotoxic activity against cancer cell lines and their antimicrobial activity against pathogenic bacteria and fungi.[8][9][10][11]

For instance, certain coumarin-3-carboxamides have demonstrated potent activity against HepG2 and HeLa cancer cell lines.[4] The carboxylic acid at the C3 position has been identified as being important for the antibacterial activity of some derivatives.[4]

Experimental Protocols

Synthesis of 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid Methyl Ester

[2]

-

To a solution of 2,4-dihydroxybenzaldehyde (10 g, 0.072 mol) and dimethyl malonate (14 g, 0.108 mol) in 50 mL of dry methanol, add 6 drops of piperidine.

-

Stir the reaction mixture for 48 hours at 60 °C.

-

Cool the mixture to 0 °C.

-

Filter the resulting precipitate, wash with ice-cold methanol, and dry to yield the product.

General Procedure for Amide Synthesis from 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid

[4]

-

Dissolve 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and the desired aniline in a suitable solvent (e.g., DMF).

-

Add a coupling agent, such as HATU, and a base, such as triethylamine (Et3N).

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Work up the reaction mixture appropriately (e.g., extraction and purification by column chromatography) to isolate the desired amide.

Conclusion

The 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid scaffold represents a remarkably versatile platform for the development of functional molecules. Its straightforward synthesis, tunable fluorescent properties, and diverse biological activities make it an invaluable tool for researchers in medicinal chemistry, chemical biology, and drug discovery. The continued exploration of this privileged structure is poised to yield novel therapeutics and sophisticated research tools for dissecting complex biological processes.

References

- Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC. (n.d.). NIH.

- Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2024, April 15). ACS Medicinal Chemistry Letters.

- Synthesis of monofluorinated 7-hydroxycoumarin-3-carboxamides as cell-permeable fluorescent molecular probes | Poster Board #620. (n.d.). American Chemical Society.

- 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.). Chemicalbook.

- Coumarin-Based Fluorescent Probes for Imaging. (n.d.). BOC Sciences.

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).

- Spectrum [7-Hydroxycoumarin-3-carboxylic acid]. (n.d.). AAT Bioquest.

- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (n.d.). PubMed Central.

- 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. (n.d.). Connect Journals.

- 7-Hydroxycoumarin-3-carboxylic acid fluorescence, = 98.0 TLC 779-27-1. (n.d.). Sigma-Aldrich.

- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI.

- 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020, September 17). ACS Publications.

- Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction. (2013, May 3). ResearchGate.

- (PDF) Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives. (2012, January 1). ResearchGate.

- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021, March 16). PMC.

- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023, October 23). NIH.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Substituted Coumarin-3-Carboxylates

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Substituted coumarin-3-carboxylates represent a cornerstone class of fluorescent molecules, prized for their bright emission, high quantum yields, and remarkable sensitivity to their environment. Their versatile scaffold allows for fine-tuning of photophysical properties through targeted chemical modifications, making them indispensable tools in fields ranging from bioimaging and diagnostics to materials science and laser technology. This guide provides a comprehensive exploration of the core principles governing the photophysics of these compounds, offering insights into the causality behind their behavior and detailing the experimental workflows required for their characterization.

Foundational Principles of Coumarin Photophysics

The interaction of a coumarin molecule with light is governed by the principles of electronic excitation and subsequent relaxation. This process is best visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative internal conversion. From this point, it can return to the ground state via several pathways:

-

Fluorescence: A radiative process where a photon is emitted, typically at a longer wavelength (lower energy) than the absorbed photon. This is the phenomenon of primary interest.

-

Non-Radiative Decay: Processes like internal conversion and intersystem crossing to a triplet state (T₁), which dissipate the energy as heat and do not produce light.

The efficiency and characteristics of the fluorescence process are quantified by several key photophysical parameters.

Key Photophysical Parameters

| Parameter | Symbol | Description |

| Molar Absorptivity | ε | A measure of how strongly a molecule absorbs light at a given wavelength. |

| Absorption Maximum | λabs | The wavelength at which the molecule exhibits maximum light absorption. |

| Emission Maximum | λem | The wavelength at which the molecule exhibits maximum fluorescence intensity. |

| Stokes Shift | Δν | The difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable to minimize self-absorption. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[1][2] |

| Fluorescence Lifetime | τf | The average time a molecule spends in the excited state before returning to the ground state.[3][4][5] |

The relationship between these parameters is defined by the rates of radiative (kr) and non-radiative (knr) decay from the excited state:

-

Quantum Yield (Φf) = kr / (kr + knr)

-

Lifetime (τf) = 1 / (kr + knr)

Understanding how chemical structure and the local environment influence kr and knr is the key to designing coumarins with desired photophysical properties.

Caption: Simplified Jablonski diagram illustrating key photophysical transitions.

The Coumarin-3-Carboxylate Scaffold: Tuning Photophysics through Substitution

The remarkable properties of these coumarins arise from a "push-pull" electronic system. The core coumarin structure contains an electron-withdrawing lactone group. The addition of an electron-donating group (EDG), typically at the 7-position, and an electron-withdrawing group (EWG), the carboxylate at the 3-position, creates a strong intramolecular charge transfer (ICT) character upon photoexcitation.[6][7][8]

This ICT is the primary mechanism behind their sensitivity and tunable nature. In the ground state, the molecule has a certain electron distribution. Upon excitation, electron density shifts from the EDG towards the EWG, creating a new excited state with a much larger dipole moment.[9][10]

Caption: Push-pull mechanism in substituted coumarin-3-carboxylates.

Impact of Substituent Position and Nature

-

7-Position (The "Push"): This is the most critical position for tuning properties. Stronger electron-donating groups lead to a more pronounced ICT.

-

-NH₂ / -NR₂ (Amino/Dialkylamino): These are powerful EDGs that cause significant red-shifts in both absorption and emission, pushing fluorescence into the blue-green region.[6][11] They often yield the highest quantum efficiencies.

-

-OH / -OR (Hydroxy/Alkoxy): These are also effective EDGs, though generally less potent than amino groups. They are often used to create pH-sensitive probes, as deprotonation of the hydroxyl group dramatically increases its electron-donating strength.[10][12]

-

-

3-Position (The "Pull"): The carboxylate group (-COOR) is a moderate EWG. Modifying the ester (R group) can subtly influence solubility and steric hindrance but has a less dramatic effect on the core photophysics than changes at the 7-position. However, converting the carboxylate to a more potent EWG like a cyano (-CN) group can further enhance the ICT character.[13]

-

4-Position: Substitution at this position can introduce steric hindrance that affects non-radiative decay pathways. For instance, bulky groups can restrict rotation, sometimes leading to increased fluorescence. This position is also a common site for attaching recognition moieties for sensing applications.

The Profound Influence of the Solvent Environment (Solvatochromism)

The large change in dipole moment upon excitation makes substituted coumarins highly sensitive to their solvent environment.[9][14] This phenomenon, known as solvatochromism, is a powerful feature that can be exploited for sensing applications.

-

Solvent Polarity: In polar solvents, the highly polar ICT excited state is stabilized more than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission.[9][15] Consequently, the Stokes shift increases with solvent polarity. This relationship is often the basis for using coumarins as probes for local polarity in complex systems like cell membranes.[2][]

-

Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the coumarin scaffold, particularly with the carbonyl oxygen and substituents at the 7-position. These specific interactions can further stabilize the excited state and influence both emission wavelength and quantum yield.[2]

-

Twisted Intramolecular Charge Transfer (TICT): For coumarins with flexible 7-amino groups, a competing non-radiative decay pathway known as TICT can become dominant in polar solvents.[2][6] In the excited state, the amino group can rotate out of the plane of the coumarin ring. This "twisted" conformation is highly stabilized by polar solvents but is non-emissive. This process (ICT → TICT) effectively quenches fluorescence, leading to a sharp decrease in quantum yield and lifetime in highly polar environments.[17] Rigidizing the 7-amino group within a ring structure can block this rotation and restore high fluorescence even in polar solvents.

Experimental Characterization: Protocols and Best Practices

Accurate characterization of photophysical properties is essential. The following are standard, self-validating protocols for obtaining the key parameters.

Protocol 1: Absorption and Steady-State Fluorescence Spectroscopy

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the coumarin in a high-purity solvent (e.g., DMSO, Ethanol).

-

Working Solution Preparation: Dilute the stock solution in the solvent of interest to create a working solution. The final concentration should yield an absorbance between 0.05 and 0.1 at the λabs to avoid inner filter effects.

-

Absorbance Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-